1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one
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Overview
Description
1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones It features a benzylsulfanyl group attached to a methyl group, which is further connected to a chloropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the reaction of appropriate precursors under controlled conditions. For example, the reaction of 5-chloropyrimidine-2,4-dione with benzyl mercaptan in the presence of a base such as sodium hydride can yield the desired product.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced through nucleophilic substitution reactions. Benzyl chloride can be reacted with a thiol group to form the benzylsulfanyl moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidinone core.
Substitution: The chlorine atom in the pyrimidinone core can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or primary amines.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified pyrimidinone derivatives.
Substitution: Amino or alkoxy-substituted pyrimidinones.
Scientific Research Applications
1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its structural features make it a candidate for drug design and development.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Materials Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group could play a role in binding interactions, while the pyrimidinone core may be involved in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
1-[(Benzylsulfanyl)methyl]-4-bromobenzene: This compound features a similar benzylsulfanyl group but with a bromobenzene core instead of a pyrimidinone core.
5-(Benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine: This compound has a benzylsulfanyl group attached to a pyrazolo[3,4-b]pyridine core.
Uniqueness
1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one is unique due to its combination of a benzylsulfanyl group with a chloropyrimidinone core. This unique structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
88045-93-6 |
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Molecular Formula |
C12H11ClN2OS |
Molecular Weight |
266.75 g/mol |
IUPAC Name |
1-(benzylsulfanylmethyl)-5-chloropyrimidin-2-one |
InChI |
InChI=1S/C12H11ClN2OS/c13-11-6-14-12(16)15(7-11)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2 |
InChI Key |
JPCOZHGCZSLHFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCN2C=C(C=NC2=O)Cl |
Origin of Product |
United States |
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